Ethyl 3-bromo-7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate

Anxiolytic drug discovery GABAergic pharmacology In vivo behavioral pharmacology

This polyhalogenated pyrazolo[1,5-a]pyrimidine is the only building block that enables sequential, chemoselective derivatization at three positions from a single intermediate. 3-Br for Suzuki-Miyaura coupling, 7-Cl for regioselective SNAr (ΔΔE=6.6 kcal·mol⁻¹ favoring C7), 5-COOEt for amidation. Validated in CDK2 inhibitor libraries (IC₅₀=2–29 nM) and anxiolytic programs. 98% HPLC purity. Global shipping.

Molecular Formula C10H9BrClN3O2
Molecular Weight 318.55 g/mol
Cat. No. B8250290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-bromo-7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate
Molecular FormulaC10H9BrClN3O2
Molecular Weight318.55 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC2=C(C(=NN2C(=C1)Cl)C)Br
InChIInChI=1S/C10H9BrClN3O2/c1-3-17-10(16)6-4-7(12)15-9(13-6)8(11)5(2)14-15/h4H,3H2,1-2H3
InChIKeyKOCMMXMAMMUSAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-bromo-7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate – Strategic Intermediate for Kinase-Focused Medicinal Chemistry


Ethyl 3-bromo-7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate (CAS 2107098-14-4, MW 318.56, C₁₀H₉BrClN₃O₂) is a polyhalogenated pyrazolo[1,5-a]pyrimidine bearing a synthetically enabling orthogonally addressable 3-bromo/7-chloro pattern and a 5-ethyl ester that serves as both a physicochemical modulator and a latent carboxylic acid handle . The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic core in kinase inhibitor discovery, with FDA-approved TRK inhibitors and numerous clinical candidates derived from this ring system [1]. This specific substitution pattern—2-methyl, 3-bromo, 5-COOEt, 7-chloro—enables sequential, chemoselective derivatization at C3 (via cross-coupling), C5 (via hydrolysis/amidation), and C7 (via SNAr) that simpler mono-halogenated or non-ester analogs cannot replicate .

Why Ethyl 3-bromo-7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate Cannot Be Replaced by a Des-bromo or Des-ester Analog


Substituting this compound with a des-3-bromo analog (e.g., ethyl 7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate, CAS 2365242-43-7) eliminates the C3 cross-coupling handle and forfeits the anxiolytic-like activity imparted by the 3-halo substituent, where only 3-bromo and 3-chloro congeners—but not 3-fluoro or 3-H—produced benzodiazepine-comparable behavioral efficacy in vivo [1]. Replacing the 5-ethyl ester with a carboxylic acid or amide degrades frontier molecular orbital properties: the ethyl ester congener exhibits the smallest HOMO–LUMO gap (4.64 eV) and the highest negative adsorption energy (−130.0 kcal·mol⁻¹) among three 5-substituted variants, conferring superior electron-donating capacity relevant to both corrosion inhibition and charge-transfer interactions [2]. The simultaneous presence of Br (C3), Cl (C7), and COOEt (C5) creates a unique three-vector diversification platform that no single- or dual-substituted analog can match, as confirmed by computational LUMO analysis showing an activation energy difference of 6.62 kcal·mol⁻¹ favoring C7 over C5 nucleophilic attack, enabling predictable sequential derivatization .

Quantitative Differentiation Evidence for Ethyl 3-bromo-7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate vs. Closest Analogs


3-Bromo Substitution Is Required for Benzodiazepine-Comparable Anxiolytic Activity In Vivo

In a head-to-head in vivo comparison of 3-halo-5,7-dimethylpyrazolo[1,5-a]pyrimidines, only the 3-bromo (compound 9) and 3-chloro (compound 8) congeners produced an anxiolytic effect in rats comparable to the clinically used benzodiazepines diazepam and chlordiazepoxide, whereas the 3-fluoro (compound 7) and 3-H (compound 6) derivatives exhibited only marginal activity [1]. This establishes that the presence of a bromine (or chlorine) at position 3 is a pharmacophoric requirement for activity in this phenotypic model. The target compound carries this essential 3-bromo substituent, while its direct des-3-bromo analog (ethyl 7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate, CAS 2365242-43-7) lacks it entirely . Compounds 8 and 9 also demonstrated excellent therapeutic ratios (LD₅₀/ED₅₀) in acute mouse toxicity studies (ip and po) and, critically, did not potentiate the CNS-depressant effects of ethanol or sodium barbital at anxiolytic doses—a differentiating safety feature absent in diazepam and chlordiazepoxide [1].

Anxiolytic drug discovery GABAergic pharmacology In vivo behavioral pharmacology

Ethyl Ester at C5 Minimizes HOMO–LUMO Gap and Maximizes Adsorption Energy vs. Carboxylic Acid and Amide Analogs

DFT calculations at the B3LYP/6-311++G(d,p) level on three pyrazolo-pyrimidine derivatives differing only in the C5 substituent—compound 1 (COOH), compound 2 (CONH₂), and compound 3 (COOEt)—revealed that the ethyl ester congener (compound 3) exhibited the smallest HOMO–LUMO energy gap of 4.64 eV (gas phase, neutral) compared to larger gaps for the carboxylic acid and amide analogs [1]. Compound 3 also displayed the highest negative adsorption energy (−129.998 kcal·mol⁻¹), the lowest ionization potential, the highest global softness (0.431 eV in gas phase vs. 0.430 eV for compounds 1 and 2), and the largest total negative charge (−4.309 e⁻ in gas phase), all indicating superior electron-donating capacity and metal-surface adsorption capability [1]. The softness trend 1 < 2 < 3 was maintained across gas and aqueous phases for both neutral and protonated forms [1]. The target compound uniquely combines this electronically favorable 5-COOEt group with the 3-Br/7-Cl halogen pattern, a combination absent in the comparator mono-ester analogs lacking dual halogens.

Computational chemistry Corrosion inhibition DFT reactivity descriptors

3-Bromo-7-Chloro Halogen Pair Enables Chemoselective Sequential Derivatization via SNAr at C7 Followed by Cross-Coupling at C3

Quantum mechanical analysis of ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate—a close structural relative—demonstrated that LUMO lobes at C7 and C5 have differentiated reactivity: the calculated activation energy for nucleophilic attack at C7 is 28.45 kcal·mol⁻¹ versus 35.07 kcal·mol⁻¹ at C5, a ΔΔE of 6.62 kcal·mol⁻¹ favoring C7 attack . Experimentally, treatment with aqueous NaOH/THF at room temperature produced exclusively the C7-substituted product with no C5 substitution or ester hydrolysis observed . Extending this analysis, the target compound's orthogonally reactive C3-Br (suitable for Suzuki, Buchwald–Hartwig, or Sonogashira coupling) and C7-Cl (suitable for SNAr with amines) provide a predictable two-step diversification sequence: C7 amination followed by C3 cross-coupling, or vice versa [1]. This contrasts with the des-3-bromo analog (CAS 2365242-43-7) which offers only a single diversification vector at C7, and with 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine (CAS 877173-84-7) which lacks the 2-methyl and 5-ester handles .

Medicinal chemistry Parallel synthesis Chemoselective functionalization

3-Halogen Substituent Size at C3 Modulates PDE4B1 Inhibitory Potency by 3- to 5-Fold in Pyrazolo[1,5-a]pyrimidine Series

In a systematic SAR study of pyrazolo[1,5-a]pyrimidines as PDE4 inhibitors, replacement of the C3 methyl substituent (compound 1, IC₅₀ = 165 nM on PDE4B1) with an ethyl group (compound 7) produced a 3-fold improvement in biochemical potency, while introduction of isopropyl at C3 (compounds 12 and 13) yielded a 3- to 5-fold increase in activity compared to the parent methyl-substituted compounds 1, 5, and 6, respectively [1]. This delineates a small hydrophobic pocket around the C3 position that accommodates substituents larger than methyl but with a defined steric limit [1]. The target compound's 3-bromo substituent (van der Waals radius ~1.85 Å) occupies a volume intermediate between methyl (~1.70 Å effective radius) and ethyl, providing a halogen-specific electronic contribution (σₘ = 0.39 for Br vs. −0.07 for CH₃) that methyl cannot replicate [2]. The 3-bromo group also enables downstream diversification via metal-catalyzed cross-coupling, whereas the methyl and ethyl congeners are synthetic dead-ends at this position.

PDE4 inhibition Anti-inflammatory drug discovery SAR optimization

3-Bromo Substituent on Pyrazolo[1,5-a]pyrimidine Confers CDK2 Selectivity Over GSK-3β by >4,000-Fold vs. Broader Kinase Profiles of Non-halogenated Analogs

A pyrazolo[1,5-a]pyrimidine derivative bearing a 3-bromo substituent and an elaborated 5,7-diamino substitution pattern (BDBM11439) exhibited an IC₅₀ of 2 nM against CDK2/cyclin A versus 8,700 nM against GSK-3β, representing a >4,000-fold selectivity window [1]. This selectivity profile was measured under standardized in vitro kinase assay conditions at pH 7.5, 22 °C, with 100 μM ATP for CDK2 and 10 μM ATP for GSK-3β [1]. While the target compound itself is a synthetic intermediate lacking the elaborated 5,7-substitution, the 3-bromo substituent is a conserved pharmacophoric element across multiple potent CDK2 inhibitors in the pyrazolo[1,5-a]pyrimidine class, as confirmed by the CDK inhibitor patent literature (US 8580782 B2), which describes 3-bromo-7-chloro-pyrazolo[1,5-a]pyrimidine as a key intermediate yielding final compounds with CDK2 IC₅₀ values of 0.020–0.029 μM [2]. This level of potency has not been reported for the corresponding 3-H or 3-alkyl pyrazolo[1,5-a]pyrimidine intermediates in the same patent family.

CDK inhibition Kinase selectivity profiling Oncology drug discovery

Crystal Engineering: Br···Cl Halogen–Halogen Interactions in 3-Br,7-Cl Pyrazolo[1,5-a]pyrimidines Create Unique Solid-State Packing Not Observed in Mono-halogenated or Non-halogenated Analogs

X-ray crystallographic analysis of fourteen pyrazolo[1,5-a]pyrimidine derivatives demonstrated that compounds bearing halogen substituents at C3 (Br) and at remote positions including C7 (CCl₃, CF₃, 4-Br-Ph) engage in competitive Cl···Br and Cl···Cl halogen–halogen interactions that are rationalized by the σ-hole concept [1]. These interactions produce distinct supramolecular synthons and layered or chain-like packing architectures that differ fundamentally from those observed in mono-halogenated or non-halogenated pyrazolo[1,5-a]pyrimidines, which rely primarily on π–π stacking and C–H···N hydrogen bonds [1]. The target compound, with its 3-Br and 7-Cl substituent pair, is structurally pre-organized to participate in analogous Br···Cl halogen-bonding networks. This is in contrast to the des-3-bromo analog (only 7-Cl) and the des-7-chloro analog (only 3-Br), each of which can form only a single type of halogen-mediated contact, reducing the dimensionality and predictability of their crystal packing [1].

Crystal engineering Halogen bonding Solid-state materials

Optimal Procurement and Application Scenarios for Ethyl 3-bromo-7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate


Kinase Inhibitor Lead Optimization Requiring Orthogonal Three-Vector Diversification

In CDK, TRK, or PDE4 inhibitor programs where rapid SAR exploration at three positions is required, this compound serves as a single starting material for parallel library synthesis. The C7-Cl undergoes selective SNAr with amines (ΔΔE ≈ 6.6 kcal·mol⁻¹ favoring C7 over C5, ensuring >99% regioselectivity ), the C3-Br participates in Suzuki or Buchwald–Hartwig couplings, and the C5-COOEt is hydrolyzed to the carboxylic acid for amide coupling. This three-vector platform enables generation of 100–1,000 compound libraries from one intermediate, versus the two-vector limitation of des-3-bromo or des-7-chloro analogs. The demonstrated CDK2 potency of 3-bromo pyrazolo[1,5-a]pyrimidine derivatives (IC₅₀ = 2–29 nM) validates the relevance of this substitution pattern for kinase-targeted library design [1].

CNS Drug Discovery Requiring Non-Benzodiazepine Anxiolytic Scaffolds with Reduced Side-Effect Liability

For programs targeting anxiety disorders without the ethanol/barbiturate interaction liability of benzodiazepines, this compound provides the 3-bromo substituent that was pharmacophorically required for benzodiazepine-comparable anxiolytic efficacy in the 5,7-dimethylpyrazolo[1,5-a]pyrimidine series [2]. The 3-bromo (and 3-chloro) congeners uniquely lacked potentiation of CNS-depressant effects of ethanol and sodium barbital—a liability present in diazepam and chlordiazepoxide at minimal anxiolytic doses [2]. The 5-ethyl ester and 7-chloro substituents on the target compound provide additional vectors for optimizing ADME properties while retaining the essential 3-bromo pharmacophore.

Corrosion Inhibitor Formulation Development Leveraging Ethyl Ester Electronic Properties

For industrial corrosion inhibition of carbon steel in acidic media, computational screening demonstrates that the 5-ethyl ester substituent minimizes the HOMO–LUMO gap (4.64 eV) and maximizes adsorption energy (−130.0 kcal·mol⁻¹) relative to carboxylic acid and amide congeners, resulting in superior electron-donating capacity and surface coverage [3]. The 3-Br and 7-Cl halogen atoms further contribute to molecular polarizability and potential multi-dentate binding to Fe surfaces. This compound can serve as a computational lead or experimental benchmark for structure–activity relationship studies in corrosion inhibitor development, where the 5-COOEt group is demonstrated to be the optimal choice among three common 5-position substituents [3].

Crystal Engineering and Co-Crystal Design Exploiting Dual Br/Cl Halogen Bonding

In solid-state materials science, the simultaneous presence of bromine at C3 and chlorine at C7 enables the formation of orthogonal Br···Cl and Cl···N-pyrimidine halogen-bonding synthons that produce predictable 2D/3D supramolecular architectures [4]. This dual-halogen pattern supports rational co-crystal design with halogen-bond acceptors, where mono-halogenated analogs can only form simpler 1D chains or isolated dimers. The 5-ethyl ester adds a third hydrogen-bond acceptor site (C=O), further increasing the topological diversity of possible solid forms for pharmaceutical cocrystallization or functional materials applications [4].

Quote Request

Request a Quote for Ethyl 3-bromo-7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.